
2-Aminomethyl-4-t-butyl-6-iodophenol
Vue d'ensemble
Description
2-Aminomethyl-4-t-butyl-6-iodophenol is a compound that has been identified in human blood . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives . It is also known by the name MK-447 .
Molecular Structure Analysis
The molecular formula of 2-Aminomethyl-4-t-butyl-6-iodophenol is C11H16INO . Its average mass is 305.155 Da and its monoisotopic mass is 305.027649 Da .Physical And Chemical Properties Analysis
The molecular formula of 2-Aminomethyl-4-t-butyl-6-iodophenol is C11H16INO . Its average mass is 305.155 Da and its monoisotopic mass is 305.027649 Da .Applications De Recherche Scientifique
Saluretic and Diuretic Activities
2-Aminomethyl-4-t-butyl-6-iodophenol, as part of the 2-(aminomethyl)phenols series, has been studied for its saluretic and diuretic effects. This compound, referred to as 'compound 2' in the research, demonstrated significant activity in this regard when administered intravenously or orally to rats and dogs. Interestingly, it also showed antihypertensive activity, distinguishing it from other compounds in the series. Additionally, it displayed topical saluretic and anti-inflammatory activities, highlighting its potential in medical treatments (Stokker et al., 1980).
Enzyme Interaction and Deactivation
This compound has been identified as playing a role in the enzymatic process involving prostaglandin G1 and related compounds. It was observed to prevent the deactivation of prostacyclin synthetase, an enzyme involved in the arachidonic acid cascade, a crucial pathway in inflammation and other pathological processes. The research underscores the importance of this compound in possibly altering pathways that favor the production of thromboxane A2, a prostanoid involved in platelet aggregation (Ham et al., 1979).
Copper(II) Complexes and Radical Stability
In a study exploring the stability of the radical species, copper(II) complexes of 2-Aminomethyl-4-t-butyl-6-iodophenol were examined. These complexes, which have a square-pyramidal structure with a weakly coordinating group at an apical position, were shown to convert to phenoxyl radicals upon oxidation. This research provides valuable insight into the radical stability and the Cu(II)-phenoxyl radical bond, which is significant in understanding the compound's behavior in various chemical environments (Shimazaki et al., 2000).
Antiviral and Membrane-Protective Activities
Derivatives of 2-Aminomethyl-4-t-butyl-6-iodophenol have shown antiviral properties and activity against various types of organic radicals. This includes studies on its effects on human peripheral blood lymphocytes, highlighting its potential as an immunomodulatory agent. Some derivatives have demonstrated the ability to stimulate the production of interferons, key proteins in the immune response to pathogens (Nizheharodava et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
2-(aminomethyl)-4-tert-butyl-6-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16INO/c1-11(2,3)8-4-7(6-13)10(14)9(12)5-8/h4-5,14H,6,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEAPVMQZPKNQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)I)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207153 | |
| Record name | 2-Aminomethyl-4-t-butyl-6-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminomethyl-4-t-butyl-6-iodophenol | |
CAS RN |
58456-91-0 | |
| Record name | 2-Aminomethyl-4-t-butyl-6-iodophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058456910 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminomethyl-4-t-butyl-6-iodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00207153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

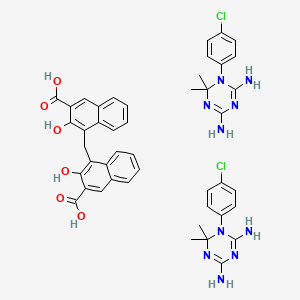
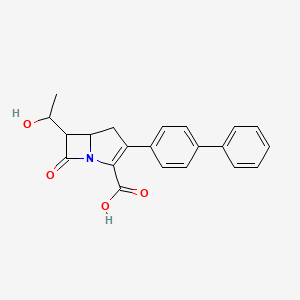


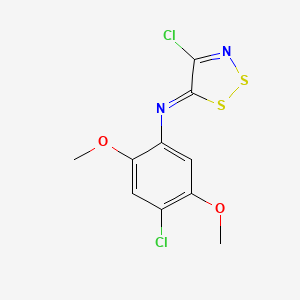
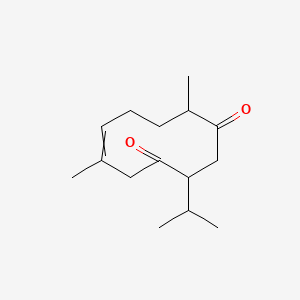

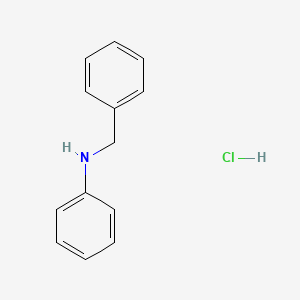
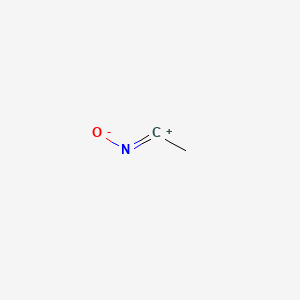

![4-Methyl-3-[[1-oxo-3-(phenylthio)propyl]amino]benzoic acid methyl ester](/img/structure/B1215044.png)


![3,4-Dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B1215050.png)